
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is a specialized organic compound that belongs to the class of acrylates. Acrylates are known for their versatility and are widely used in the production of polymers, adhesives, and coatings. This particular compound is characterized by the presence of a dimethylamino group and a methylsulfonyl group attached to the acrylate backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate typically involves the reaction of methyl acrylate with dimethylamine and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Methyl acrylate is reacted with dimethylamine in the presence of a base such as triethylamine to form the intermediate product.
Step 2: The intermediate product is then treated with methylsulfonyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer improved efficiency, safety, and control over reaction conditions. For example, the reaction can be carried out in a tubular reactor with precise control over temperature, pressure, and reactant flow rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylate moiety. These interactions can modulate the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hydroxyethyl methacrylate
- Glycidyl methacrylate
Uniqueness
Methyl 3-(dimethylamino)-2-(methylsulfonyl)acrylate is unique due to the presence of both a dimethylamino group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to other methacrylates .
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl (Z)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5- |
Clé InChI |
UYBTZJGUQFRZFI-WAYWQWQTSA-N |
SMILES isomérique |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C |
SMILES canonique |
CN(C)C=C(C(=O)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
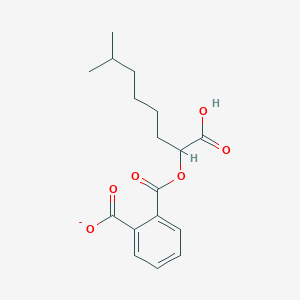
![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
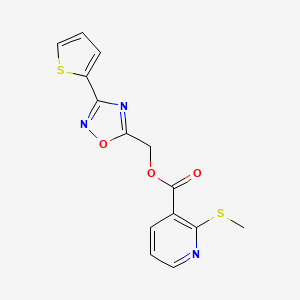
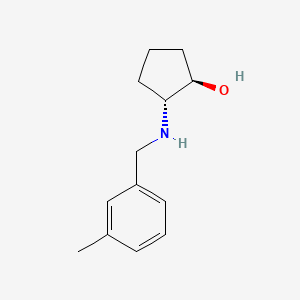


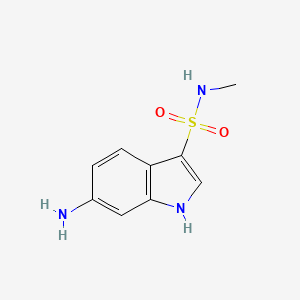
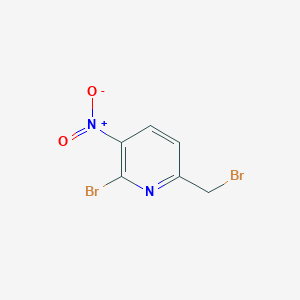
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
